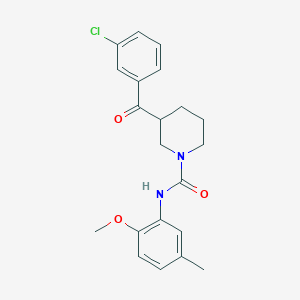
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as Cmpd-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide exerts its effects through the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound can disrupt these processes and induce cell death in cancer cells. Additionally, the inhibition of CK2 can reduce inflammation and oxidative stress, leading to improved cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of pro-inflammatory cytokines. Additionally, this compound can reduce oxidative stress and improve cognitive function in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its low solubility, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for the study of 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer, inflammation, and neurological disorders. Another area of research is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Finally, the development of more efficient synthesis methods for this compound could improve its accessibility for research and clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications for various diseases. Its specificity for CK2 and low toxicity make it an attractive candidate for further research and development. Further studies are needed to fully understand the mechanisms of action and potential clinical applications of this compound.
Synthesis Methods
The synthesis of 3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-methoxy-5-methylbenzaldehyde, which undergoes a Grignard reaction with 3-chlorobenzoyl chloride to form the intermediate. This intermediate is then reacted with piperidine and carboxylic acid to produce the final product, this compound.
Scientific Research Applications
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
properties
IUPAC Name |
3-(3-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-8-9-19(27-2)18(11-14)23-21(26)24-10-4-6-16(13-24)20(25)15-5-3-7-17(22)12-15/h3,5,7-9,11-12,16H,4,6,10,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQAKKKLCPYPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
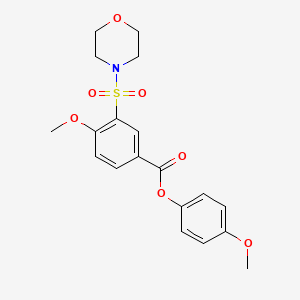
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)
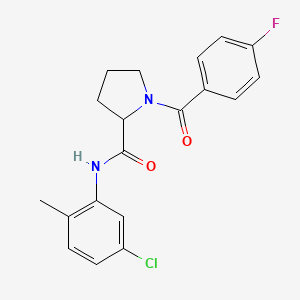
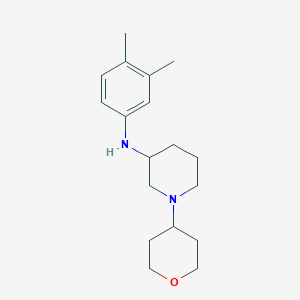
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
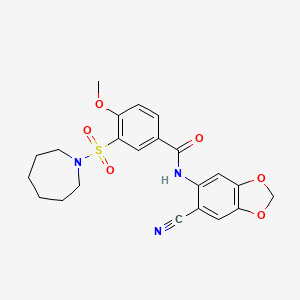
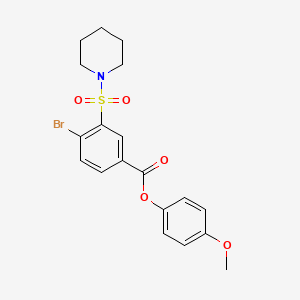
![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)